2,5-Bis(diethoxyphosphoryl)thiophene

Physicochemical profiling Drug design ADME prediction

2,5-Bis(diethoxyphosphoryl)thiophene (CAS 100651-98-7), also named Phosphonic acid, 2,5-thiophenediylbis-, tetraethyl ester (9CI), is a symmetrical thiophene-2,5-diylbisphosphonate ester with the molecular formula C₁₂H₂₂O₆P₂S and a molecular weight of 356.31 g/mol. The compound features a thiophene core bearing two identical diethoxyphosphoryl (–P(=O)(OEt)₂) groups at the 2- and 5-positions, creating a centrosymmetric, bifunctional organophosphorus scaffold.

Molecular Formula C12H22O6P2S
Molecular Weight 356.31 g/mol
CAS No. 100651-98-7
Cat. No. B022971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(diethoxyphosphoryl)thiophene
CAS100651-98-7
Molecular FormulaC12H22O6P2S
Molecular Weight356.31 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC=C(S1)P(=O)(OCC)OCC)OCC
InChIInChI=1S/C12H22O6P2S/c1-5-15-19(13,16-6-2)11-9-10-12(21-11)20(14,17-7-3)18-8-4/h9-10H,5-8H2,1-4H3
InChIKeyUXDZSFJMBBHZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(diethoxyphosphoryl)thiophene (CAS 100651-98-7): Baseline Identity and Structural Differentiation for Procurement


2,5-Bis(diethoxyphosphoryl)thiophene (CAS 100651-98-7), also named Phosphonic acid, 2,5-thiophenediylbis-, tetraethyl ester (9CI), is a symmetrical thiophene-2,5-diylbisphosphonate ester with the molecular formula C₁₂H₂₂O₆P₂S and a molecular weight of 356.31 g/mol . The compound features a thiophene core bearing two identical diethoxyphosphoryl (–P(=O)(OEt)₂) groups at the 2- and 5-positions, creating a centrosymmetric, bifunctional organophosphorus scaffold. This structural motif distinguishes it from the more common mono-phosphonate thiophene analogs (e.g., 2-diethoxyphosphorylthiophene ) and from methylene-spaced bisphosphonates such as tetraethylthiophene-2,5-diylbismethylphosphonate [1]. The presence of two directly attached phosphonate ester groups imparts distinct physicochemical properties, including elevated polar surface area (PSA 118.92 Ų), moderate lipophilicity (XLogP 3.53), and a phosphorus content of 17.4% by weight .

Why 2,5-Bis(diethoxyphosphoryl)thiophene Cannot Be Replaced by Mono-Phosphonate or Methylene-Spaced Analogs


Substituting 2,5-bis(diethoxyphosphoryl)thiophene with a mono-phosphonate analog such as 2-diethoxyphosphorylthiophene results in the loss of bifunctional reactivity, as the mono-phosphonate provides only a single anchoring or coupling site. This fundamentally alters coordination stoichiometry and the geometry of the resulting metal complexes or hybrid materials. Conversely, methylene-spaced analogs such as tetraethylthiophene-2,5-diylbismethylphosphonate (TTD) [1] introduce insulating –CH₂– linkers that attenuate the electron-withdrawing effect of the phosphoryl groups on the thiophene ring, shifting redox potentials and hydrolysis kinetics. The direct P–C(thiophene) bond in the target compound maximizes σ-electron withdrawal from the aromatic system [2], while the bis-substitution pattern at the 2,5-positions preserves C₂h symmetry, enabling the formation of linear coordination polymers or bridging metal-organic architectures that are inaccessible with 3-substituted or mono-functionalized analogs.

Quantitative Differentiation Evidence for 2,5-Bis(diethoxyphosphoryl)thiophene Versus Closest Analogs


Polar Surface Area Differentiates 2,5-Bisphosphonate from Mono-Phosphonate for Solubility and Membrane Permeability Profiling

The topological polar surface area (PSA) of 2,5-bis(diethoxyphosphoryl)thiophene is 118.92 Ų, compared to 73.58 Ų for the mono-phosphonate analog 2-diethoxyphosphorylthiophene . This 61.6% increase in PSA reflects the contribution of the second diethoxyphosphoryl group and predicts significantly altered passive membrane permeability and organic/aqueous partitioning behavior. The TPSA values are computed from the SMILES representations using fragment-based contributions.

Physicochemical profiling Drug design ADME prediction

Elevated LogP of Bisphosphonate Relative to Mono-Phosphonate Guides Solvent Partitioning and Chromatographic Behavior

The computed XLogP of 2,5-bis(diethoxyphosphoryl)thiophene is 3.53, versus 2.64 for 2-diethoxyphosphorylthiophene . This ΔLogP of +0.89 units indicates that the bisphosphonate is approximately 7.8-fold more lipophilic than its mono-phosphonate counterpart, despite its higher polar surface area, due to the contribution of four additional ethoxy carbon atoms.

Lipophilicity Chromatography Solvent extraction

Phosphorus Content Advantage: 17.4% P by Weight Enables Stoichiometric Efficiency in Flame-Retardant and Metal-Binding Formulations

2,5-Bis(diethoxyphosphoryl)thiophene contains 17.4% phosphorus by weight (2 × 30.97 g/mol P / 356.31 g/mol total), compared to 14.1% for 2-diethoxyphosphorylthiophene (1 × 30.97 / 220.23) . On a per-molecule basis, the bisphosphonate delivers two phosphoryl groups per thiophene core, providing a P:S molar ratio of 2:1 versus 1:1 for the mono-phosphonate.

Flame retardancy Metal chelation Phosphorus content

Class-Level Inference from Methylene-Spaced Analog: TTD Improves Li-Ion Battery Capacity Retention by up to 50% at High Voltage

Although direct electrochemical data for 2,5-bis(diethoxyphosphoryl)thiophene itself are not available, the closely related methylene-spaced analog tetraethylthiophene-2,5-diylbismethylphosphonate (TTD) has been demonstrated as a high-voltage electrolyte additive in Li-ion batteries [1]. With 1 wt% TTD added to the baseline electrolyte, capacity retention after 200 cycles increased by 20.8% at 4.2 V, 18.3% at 4.3 V, 50.0% at 4.4 V, and 31.9% at 4.5 V versus the additive-free control. TTD participates in forming a uniform, thin cathode electrolyte interphase (CEI) that suppresses electrolyte decomposition. The target compound, lacking the methylene spacer, would be expected to exhibit a different (potentially more anodically shifted) oxidation potential due to stronger σ-electron withdrawal by the directly attached phosphoryl groups.

Lithium-ion battery Electrolyte additive High-voltage cathode

2,5-Symmetrical Substitution Enables Bridging Bidentate Coordination Unavailable with 3-Substituted or Mono-Phosphonate Thiophenes

The 2,5-disubstitution pattern of 2,5-bis(diethoxyphosphoryl)thiophene places the two phosphoryl oxygen donors at opposite ends of the thiophene ring (P···P distance approximately 5.6 Å based on the thiophene geometry), creating a linear, ditopic bridging ligand motif [1]. In contrast, 3-(diethoxyphosphoryl)thiophene (CAS 21042-06-8) positions its single phosphoryl group at the β-position, which cannot support symmetrical bridging, while 2-diethoxyphosphorylthiophene provides only a single donor site. The 2,5-bisphosphonate architecture has been exploited conceptually in thiophene-bisphosphonate ligands for polyoxometalate hybrid materials [2], where the thiophene core serves as a rigid, conjugated spacer between metal-binding phosphonate termini.

Coordination chemistry Metal-organic frameworks Bridging ligand design

Evidence-Backed Application Scenarios for 2,5-Bis(diethoxyphosphoryl)thiophene Procurement


Bridging Ligand for Linear Coordination Polymers and MOFs

The 2,5-bisphosphonate architecture provides two identical phosphoryl donor termini separated by a rigid thiophene spacer , enabling the construction of linear metal-organic chains or 2D/3D frameworks. This application exploits the bridging ditopic geometry that is unavailable from mono-phosphonate analogs. Researchers synthesizing phosphonate-based MOFs or polyoxometalate hybrids [1] should prioritize this compound when a thiophene-centered, symmetrical bridging motif is required.

Precursor for Thiophene-2,5-diylbisphosphonic Acid via Ester Hydrolysis

The tetraethyl ester groups can be hydrolyzed to yield the free bisphosphonic acid, which has enhanced water solubility, stronger metal-chelation ability, and suitability for surface functionalization of metal oxides . The alkaline hydrolysis kinetics of heteroarylphosphonate esters have been systematically characterized [2]; the direct P–C(thiophene) linkage ensures that the phosphonic acid groups remain electronically coupled to the aromatic system after deprotection.

High-Voltage Battery Electrolyte Additive Development

Based on class-level evidence from the methylene-spaced analog TTD, which demonstrated up to 50% improvement in capacity retention at 4.4 V [3], the directly-linked 2,5-bisphosphonate scaffold offers a structurally distinct candidate for cathode electrolyte interphase (CEI) formation at high voltages. The stronger electronic coupling between the phosphoryl groups and the thiophene ring in the target compound is predicted to shift the oxidation potential relative to TTD, providing an additional tuning parameter for electrolyte formulation.

Flame-Retardant Formulation Component Leveraging High Phosphorus Density

With 17.4% phosphorus by weight , this compound delivers a higher phosphorus loading per gram than mono-phosphonate thiophenes (14.1% P). In condensed-phase flame-retardant mechanisms, phosphorus promotes char formation and acts as a radical scavenger; the higher phosphorus density reduces the mass of additive required to achieve a target phosphorus concentration in the formulated material.

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